molecular formula C12H12N6 B6644482 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

Número de catálogo: B6644482
Peso molecular: 240.26 g/mol
Clave InChI: SGZHPJLXUXPUIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine, also known as EIPLA, is a novel small molecule that has gained attention in scientific research due to its potential applications in various fields. EIPLA is a pyrazinyl imidazole compound that has been synthesized and studied for its biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Potential Anticancer Applications

  • The compound has been explored in the synthesis of potential anticancer agents, specifically imidazo[4,5-c]pyridines. These compounds, including variants of 3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine, have demonstrated mitotic inhibition and significant antitumor activity in mice (Temple, Rose, Comber, & Rener, 1987).

Antiulcer Agent Synthesis

  • This compound has been used in the synthesis of imidazo[1,2-a]pyridines, investigated as potential antisecretory and cytoprotective antiulcer agents. Despite limited antisecretory activity, some derivatives showed notable cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Chemical Synthesis Innovations

  • The compound has been central in developing new synthesis methods, including the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. This method features a novel activation mode of ethyl tertiary amines, highlighting the compound's role in advancing chemical synthesis techniques (Rao, Mai, & Song, 2017).

Antibacterial Activity Research

  • There has been research into novel derivatives of this compound, such as 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1, 2-apyrazin-6-yl] Ethan-1-Amine derivatives, synthesized for their potential antibacterial activity. These derivatives were evaluated for their effectiveness against bacterial infections (Prasad, 2021).

Anticoagulant Properties

  • The compound has been part of the synthesis of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives, which were evaluated for potential anticoagulant properties. Some derivatives showed promising results in prolonging prothrombin time, indicating potential use in anticoagulant therapy (Yang, Su, Ren, & Chen, 2015).

Propiedades

IUPAC Name

3-(1-ethylimidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-2-18-9-3-4-14-7-8(9)17-12(18)10-11(13)16-6-5-15-10/h3-7H,2H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHPJLXUXPUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To polyphosphoric acid, preheated to 130° C., was added in one portion an intimate mixture of the product of Example 1 Step 2 (206 mg, 1.5 mmol) and 3-aminopyrazine-2-carboxylic acid (230 mg, 1.65 mmol). The temperature was increased to 195° C. for 1 hour and then cooled back to 130° C. for a further 1 hour. The viscous oil was poured on to ice containing saturated sodium carbonate solution and diethyl ether (5 ml) and the aqueous solution was extracted with chloroform (×5). The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude solid was purified by silica gel chromatography eluting with a gradient of dichloromethane to 0.880 ammonia:ethanol:dichloromethane (1:9:40), to afford the title compound, (20 mg, 6%); MS (ES+) m/e 241 [M+H]+.
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
6%

Synthesis routes and methods II

Procedure details

3-aminopyrazine-2-carbaldehyde (made in example 1(c)) (0.30 g, 2.4 mmol), N4-ethylpyridine-3,4-diamine (made in example 1(b)) (0.36 g, 2.6 mmol), and sodium hydrogensulfite (0.30 g) were combined in 3 mL of dimethylacetamide and heated to 200° C. in a SmithSynthesizer microwave for 10 minutes. The reaction mixture was partitioned between ethyl acetate and water. The reaction was extracted with ethyl acetate (×3), and the combined organic layers were washed with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. After filtration, the organics were concentrated in vacuo. Trituration with diethyl ether affords the title compound as tan solids (0.46 g, 80%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 3
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 4
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 5
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine
Reactant of Route 6
3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.